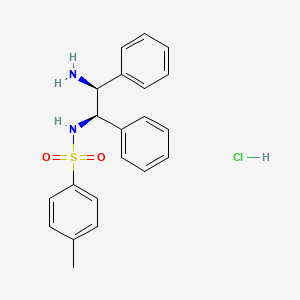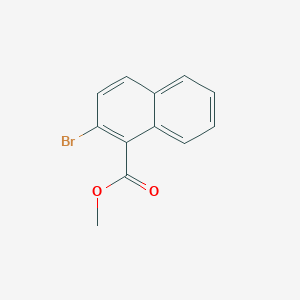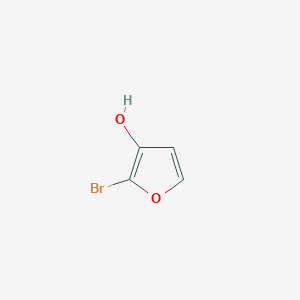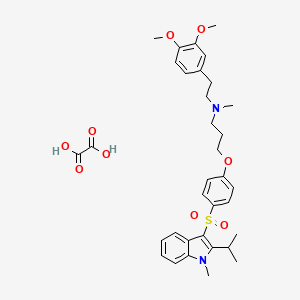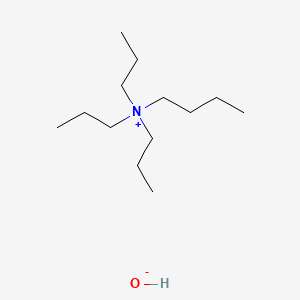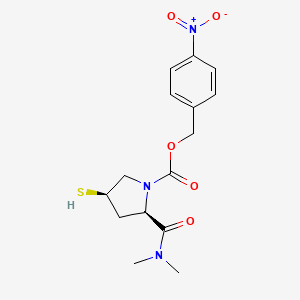![molecular formula C9H10N4S B12818450 6,7-Dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4-diamine](/img/structure/B12818450.png)
6,7-Dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4-diamine is a heterocyclic compound that contains a fused ring system incorporating cyclopentane, thiophene, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4-diamine can be achieved through various methods. One common approach involves the reaction of cyclopentanone, malononitrile, and elemental sulfur in ethanol under microwave irradiation to form an intermediate compound. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and an aromatic amine under microwave irradiation to yield the target compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions with aromatic amines under microwave irradiation to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Substitution: Aromatic amines under microwave irradiation.
Major Products
Scientific Research Applications
6,7-Dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known that the compound can interact with bacterial enzymes, leading to antibacterial effects . Further research is needed to fully understand the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine: This compound is similar in structure but contains a chlorine atom at the 4-position.
N-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)leucine: This derivative contains a leucine moiety attached to the pyrimidine ring.
Uniqueness
6,7-Dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4-diamine is unique due to its specific substitution pattern and the presence of both amino groups at the 2 and 4 positions
Properties
Molecular Formula |
C9H10N4S |
|---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene-10,12-diamine |
InChI |
InChI=1S/C9H10N4S/c10-7-6-4-2-1-3-5(4)14-8(6)13-9(11)12-7/h1-3H2,(H4,10,11,12,13) |
InChI Key |
NEGMXODOFATNAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC3=NC(=NC(=C23)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


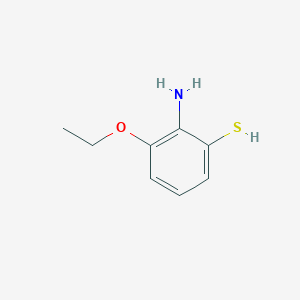
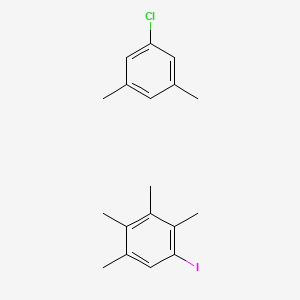

![2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-yl)acetonitrile](/img/structure/B12818398.png)
![1-(2-Methylimidazo[1,2-a]pyridin-8-yl)ethan-1-one](/img/structure/B12818406.png)
![Thieno[2,3-f]benzofuran-4,8-dione](/img/structure/B12818410.png)
